molecular formula C11H11NO B11912856 1-(Aminomethyl)-7-hydroxynaphthalene

1-(Aminomethyl)-7-hydroxynaphthalene

Cat. No.: B11912856
M. Wt: 173.21 g/mol
InChI Key: CVVRXWHDQNHKIL-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-7-hydroxynaphthalene is a naphthalene derivative featuring a hydroxyl (-OH) group at the 7-position and an aminomethyl (-CH2NH2) group at the 1-position.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

8-(aminomethyl)naphthalen-2-ol

InChI

InChI=1S/C11H11NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H,7,12H2

InChI Key

CVVRXWHDQNHKIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-7-hydroxynaphthalene can be synthesized through several methods. One common approach involves the Mannich reaction, where a naphthol derivative reacts with formaldehyde and a primary or secondary amine. The reaction typically occurs under acidic conditions, facilitating the formation of the aminomethyl group at the desired position on the naphthalene ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Mannich reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-7-hydroxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of naphthoquinone derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring undergoes substitution at positions ortho or para to the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitro-substituted naphthalenes.

Scientific Research Applications

1-(Aminomethyl)-7-hydroxynaphthalene has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-7-hydroxynaphthalene involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Functional Group Variations

The table below compares 1-(Aminomethyl)-7-hydroxynaphthalene with key analogs, emphasizing substituent-driven differences:

Compound Name CAS Formula Key Functional Groups Key Properties/Applications
This compound Not Provided C11H11NO -OH (7-position), -CH2NH2 (1-position) Potential pharmaceutical intermediate; polar due to -OH and -NH2 groups.
1-Acetamido-7-naphthol 6470-18-4 C12H11NO2 -OH (7-position), -NHCOCH3 (1-position) Precursor in dye synthesis; reduced reactivity compared to aminomethyl derivatives .
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 C10H6K2O7S2 -OH (7-position), -SO3K (1,3-positions) High water solubility; used in industrial processes (e.g., dyes, surfactants) .
1-(2-Chloroethyl)-7-hydroxynaphthalene Not Provided C12H11ClO -OH (7-position), -CH2CH2Cl (1-position) Intermediate in antidepressant (Agomelatine) synthesis; halogen substituent enhances stability .
1-Methylnaphthalene 90-12-0 C11H10 -CH3 (1-position) Low polarity; used as a solvent; associated with respiratory toxicity in animal studies .

Physicochemical Properties

  • Polarity and Solubility: The -OH and -NH2 groups in this compound increase its polarity, likely enhancing water solubility compared to methyl or methoxy derivatives (e.g., 1-Methylnaphthalene) . Sulphonate groups in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate drastically improve water solubility, making it suitable for aqueous industrial applications .
  • Reactivity: The aminomethyl group is nucleophilic, enabling participation in condensation or alkylation reactions, whereas acetamido derivatives (e.g., 1-Acetamido-7-naphthol) are less reactive due to electron-withdrawing acetyl groups .

Toxicological Profiles

  • This compound: Limited data available.
  • 1-Methylnaphthalene : Documented respiratory toxicity in rodents; classified as a possible human irritant .
  • 1-(2-Chloroethyl)-7-hydroxynaphthalene: Chloroethyl groups may confer genotoxic risks, though specific studies are lacking .

Biological Activity

1-(Aminomethyl)-7-hydroxynaphthalene (AMHN) is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, including its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods, mechanisms of action, and comparative studies with related compounds are also discussed.

Chemical Structure and Synthesis

This compound features a naphthalene backbone with an amino group and a hydroxyl group. The synthesis of AMHN typically involves the following steps:

  • Starting Material : Naphthalene derivatives are used as precursors.
  • Amination Reaction : The introduction of the amino group can be achieved through reductive amination or direct amination using ammonia or amines.
  • Hydroxylation : Hydroxylation can be performed using various reagents to ensure the proper positioning of the hydroxyl group on the naphthalene ring.

Antimicrobial Activity

AMHN has demonstrated significant antimicrobial properties against various bacterial strains. Studies show that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as gentamicin.

  • Table 1: Antimicrobial Activity of AMHN
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Klebsiella pneumoniae25 µg/mL

Anticancer Properties

Research indicates that AMHN exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In a study involving human breast cancer cell lines (MCF-7), AMHN showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent.
  • Table 2: Cytotoxicity of AMHN on Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of ActionReference
MCF-730Induction of apoptosis
HeLa25Cell cycle arrest
A54928Inhibition of proliferation

Anti-inflammatory Effects

AMHN has shown promise in reducing inflammation in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Mechanism : The compound may exert its anti-inflammatory effects through the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of AMHN can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : AMHN inhibits enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Receptor Modulation : The compound may modulate receptor signaling pathways that are pivotal in cancer cell proliferation and survival.

Comparative Studies

Comparative studies with similar compounds reveal that AMHN's unique structure contributes significantly to its biological activities. For example:

  • Comparison with Other Naphthalenes : Unlike other naphthalene derivatives lacking amino or hydroxyl groups, AMHN demonstrates enhanced binding affinity to biological targets due to the presence of these functional groups.

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